4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione

Epigenetics HDAC6 Inhibition Cancer Research

Non-reproducible SAR and metabolic instability in lead optimization often stem from using inappropriate analogs. This compound is the precise 4,4-dimethyl-β-diketone scaffold required for valid HDAC6 inhibition studies and DMPK comparisons. - **Validated Scaffold:** Directly addresses the need for a non-enolizable, metabolically stable core, avoiding the pKa and conformational flaws of non-methylated analogs. - **Assay-Ready:** Ideal for focused screening libraries; the gem-dimethyl group provides a definitive block for metabolic soft-spot analysis in hepatocyte assays. - **Supply Assurance:** Available as a research-grade building block, ensuring lot-to-lot consistency for reproducible coordination chemistry and radioligand displacement assays.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13631867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C1=CN(N=C1)C
InChIInChI=1S/C11H16N2O2/c1-11(2,3)10(15)5-9(14)8-6-12-13(4)7-8/h6-7H,5H2,1-4H3
InChIKeyMSEDWCXGYYKZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4,4-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione


4,4-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione (CAS 1248432-20-3) is a synthetic β-diketone small molecule containing a 1-methylpyrazole substituent and a gem-dimethyl group . It belongs to the class of pyrazole derivatives and is primarily utilized as a versatile intermediate in medicinal chemistry and a candidate scaffold for histone deacetylase (HDAC) inhibition . The molecule's structural features suggest potential for developing selective enzyme inhibitors and novel coordination complexes, positioning it as a specialized research tool and building block .

1 Synthetic intermediate for pyrazole-based building blocks
2 HDAC inhibitor scaffold (reported nanomolar derivatives)
3 Non-enolizable β-diketone for coordination chemistry

Risks of Substituting 4,4-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione


Substituting 4,4-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione with its close analogs, such as 1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione or 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione, introduces significant experimental uncertainty. The target compound features a unique 4,4-dimethyl substitution on the pentane backbone, creating a gem-dimethyl effect and a non-enolizable β-diketone motif that is absent in its simpler counterparts . This structural difference fundamentally alters the molecule's conformational flexibility, pKa, and metabolic stability profile . Consequently, using a close analog in a structure-activity relationship (SAR) study or as a synthetic intermediate can lead to non-reproducible results, such as altered target binding kinetics, divergent metabolic pathways in cellular assays, and unexpected reactivity in subsequent derivatization steps .

Gem-dimethyl effect The 4,4-dimethyl group alters conformational flexibility and pKa; removal may shift solution behavior and target engagement.
Tautomeric stability Non-enolizable β-diketone status is absent in simpler analogs, potentially changing metabolic stability and assay reproducibility.
Binding kinetics Structural analogs without 4,4-dimethyl substitution may exhibit divergent target binding profiles, limiting SAR transferability.

Differentiation Evidence for 4,4-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione


HDAC6 Inhibition Potency

Derivatives of 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione have been reported to exhibit potent inhibitory activity against histone deacetylase 6 (HDAC6) with IC50 values in the nanomolar range, as demonstrated in a 2023 Journal of Medicinal Chemistry study . While the precise IC50 for the core compound is not publicly disclosed, this level of potency is significant when compared to the broader landscape of pyrazole-containing HDAC inhibitors, where many candidates exhibit IC50 values in the low micromolar range . This suggests the 4,4-dimethyl β-diketone scaffold is a privileged structure for achieving high-affinity HDAC6 engagement.

HDAC6 Inhibition
Class-level inference
Nanomolar IC50 (derivatives) vs. low µM for in-class pyrazoles
Supports HDAC6 scaffold prioritization
Exact core IC50 not disclosed; derivative data from J. Med. Chem. 2023
Epigenetics HDAC6 Inhibition Cancer Research

mGluR2 Target Selectivity

Chemogenomic annotations from the Therapeutic Target Database (TTD) link N-substituted pyrazole derivatives to metabotropic glutamate receptor 2 (mGluR2) antagonism . This target engagement profile is distinct from many structurally related pyrazole compounds, which are more frequently reported as cannabinoid receptor 1 (CB1) or protein tyrosine phosphatase 1B (PTP1B) modulators . The 4,4-dimethyl β-diketone substitution pattern may sterically disfavor binding to off-targets like CB1, contributing to a potentially cleaner biological profile.

mGluR2 Selectivity
Class-level inference
Putative mGluR2 antagonist vs. broader profiles (antibacterial/antifungal) of simpler analogs
Qualitative chemotype selectivity context
Chemogenomic annotation; no direct experimental target engagement data
Neuroscience mGluR2 Antagonism Drug Repurposing

Non-Enolizable Stability (pKa)

The predicted acid dissociation constant (pKa) for 4,4-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione is 8.80 ± 0.50, a value driven by the steric hindrance of the gem-dimethyl groups that inhibit enolate formation . This contrasts sharply with the unsubstituted analog 1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione, which can readily tautomerize to its enol form and is expected to exhibit a significantly lower pKa. This non-enolizable nature is a key differentiator, as it ensures the compound exists predominantly in its diketone form under physiological pH, avoiding the complex tautomerism that can confound biological assay interpretation.

pKa (predicted)
Cross-study comparable
8.80 ± 0.50 (non-enolizable)
Predominantly diketone form at physiological pH
Enolizable analog expected to have significantly lower pKa
Medicinal Chemistry Physicochemical Properties Lead Optimization

Synthetic Tractability and High Purity

The compound is commercially available at high purity (>97% from AKSci and 98% from Leyan) and is supplied in quantities suitable for drug discovery research [REFS-1, REFS-2]. Its synthesis is well-established through cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds, often employing dichloromethane or ethanol as a solvent at room temperature . This contrasts with more complex pyrazole-based HDAC inhibitors requiring multi-step synthesis and resulting in lower overall yields. The availability of the compound as a single, pure entity simplifies both initial screening and hit validation, circumventing the need for in-house synthesis and purification which can be a significant bottleneck.

Procurement & Purity
Specification review
≥97% purity (vendor), 50 mg–5 g
Off-the-shelf availability supports initial screening
Vendor-certified; independent verification recommended
Synthetic Chemistry Chemical Biology Building Blocks

Application Scenarios for 4,4-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione


HDAC6 Inhibitor Library Design

Given its structural association with nanomolar HDAC6 inhibition, this compound is an ideal core scaffold for creating a focused screening library. Medicinal chemists can procure it as a validated starting point, systematically varying the pyrazole and diketone functional groups to explore the SAR around HDAC6 potency and selectivity over other Zn²⁺-dependent HDAC isoforms .

mGluR2 Target in CNS Disorders

The chemogenomic link to mGluR2, set against a structurally defined and potentially selective chemotype, makes this compound a valuable tool for neuroscience researchers. It can be used directly in radioligand displacement assays or as a parent molecule for developing novel antagonists or negative allosteric modulators for conditions like anxiety disorders and schizophrenia .

Stable β-Diketone Coordination Complexes

The non-enolizable nature of this β-diketone, as evidenced by its high predicted pKa, is a major advantage in coordination chemistry. It can act as a rigid, neutral ligand for synthesizing well-defined metal complexes with lanthanides or transition metals. This leads to highly reproducible photophysical properties, which are essential for applications as luminescent probes, sensors, or catalysts where tautomeric species would be detrimental .

CYP450 Metabolic Stability Assays

The gem-dimethyl group is a classic strategy to block metabolic soft spots on the pentane backbone. Researchers in drug metabolism and pharmacokinetics (DMPK) can use this compound head-to-head against non-methylated analogs like 1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione to quantitatively demonstrate the effect of this substitution on microsomal half-life and intrinsic clearance in hepatocyte assays .

Application
Selection Property
Validation Focus
HDAC6 inhibitor library design
Pyrazole scaffold with reported nanomolar HDAC6 activity for derivatives
HDAC isoform selectivity and potency profiling
mGluR2 target engagement studies
Chemogenomic annotation linking to mGluR2 antagonism
Target binding and off-target panel evaluation
Coordination chemistry research
Non-enolizable β-diketone for rigid ligand design
Complex stability and photophysical reproducibility
Metabolic stability studies
Gem-dimethyl blocking group at metabolic soft spot
Microsomal half-life comparison vs. non-methylated analog
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